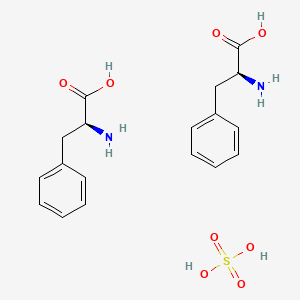
1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(221)heptan-2-ol is a bicyclic compound with a unique structure that includes a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]heptan-2-one and 2-pyridylmagnesium bromide.
Grignard Reaction: The key step involves a Grignard reaction where 2-pyridylmagnesium bromide reacts with bicyclo[2.2.1]heptan-2-one to form the desired product.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or other reduced forms.
Substitution: The pyridyl group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol involves its interaction with specific molecular targets and pathways. The pyridyl group in the compound can interact with various enzymes and receptors, leading to modulation of their activity. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Borneol: A bicyclic compound with a similar structure but without the pyridyl group.
Isoborneol: An isomer of borneol with similar properties.
Camphor: A bicyclic ketone with a similar framework but different functional groups.
Uniqueness
1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol is unique due to the presence of the pyridyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
84731-76-0 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1,7,7-trimethyl-2-pyridin-2-ylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C15H21NO/c1-13(2)11-7-8-14(13,3)15(17,10-11)12-6-4-5-9-16-12/h4-6,9,11,17H,7-8,10H2,1-3H3 |
InChI Key |
WUPYCTDTAKFJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=N3)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


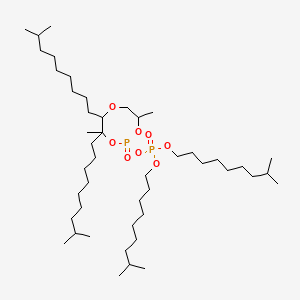

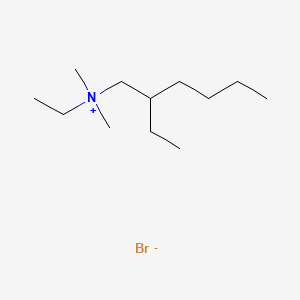
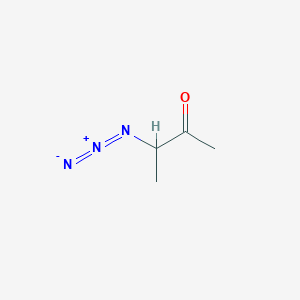
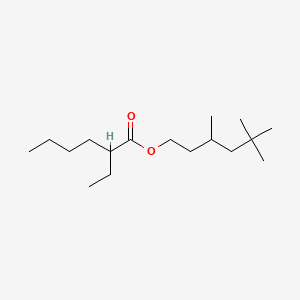
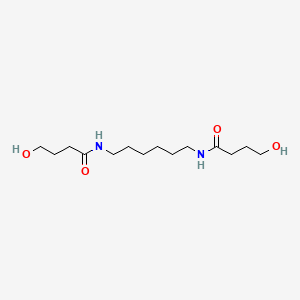
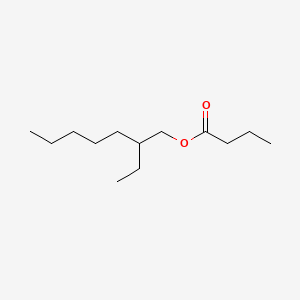
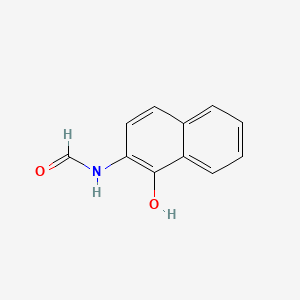
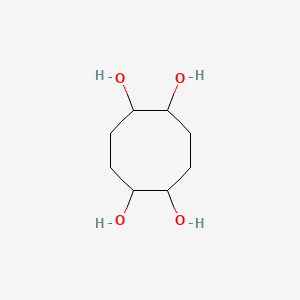
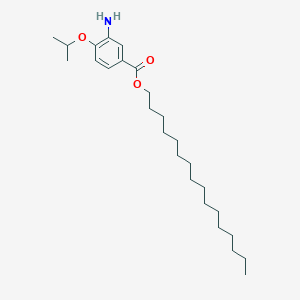
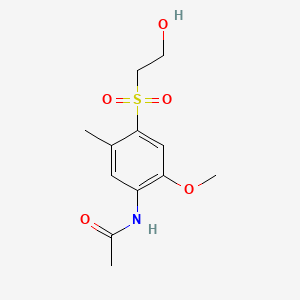

![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
